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Compound of Interest

Compound Name: (-)-2,3-O-Isopropylidene-d-threitol

Cat. No.: B017384

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
analytical methodologies for (-)-2,3-O-Isopropylidene-d-threitol. Due to the limited availability
of specific, publicly accessible experimental spectra for this compound, this guide presents
expected spectroscopic data based on the known structure and functional groups. Detailed,
generalized experimental protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectroscopy are also provided to enable researchers to acquire and interpret their own data.

Chemical Structure and Properties

(-)-2,3-O-Isopropylidene-d-threitol, also known as (4R,5R)-(-)-2,2-Dimethyl-1,3-dioxolane-
4,5-dimethanol, is a chiral building block commonly used in organic synthesis.

Chemical Structure:

Table 1: Physical and Chemical Properties
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Property Value

CAS Number 73346-74-4[1][2][3]

Molecular Formula C7H1404[1]

Molecular Weight 162.18 g/mol [1]

Appearance White to off-white crystalline powder
Melting Point 47-52 °C

Purity =>98% (GC)

Spectroscopic Data

While specific experimental spectra for (-)-2,3-O-Isopropylidene-d-threitol are not readily
available in public spectral databases, the following tables outline the expected chemical shifts
for 1H and 3C NMR and the characteristic absorption bands for IR spectroscopy based on the

molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted *H NMR Spectral Data

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
Isopropylidene methyl
~1.3-1.4 Singlet 6H Propy Y
groups (C(CHs)z2)
Hydroxyl protons (-
~2.5-3.0 Broad Singlet 2H y P (
OH)
] Methylene protons (-
~3.5-3.8 Multiplet 4H
CH20H)
_ Dioxolane ring protons
~3.9-4.2 Multiplet 2H

(-CH-0)

Table 3: Predicted 3C NMR Spectral Data
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Chemical Shift (8) ppm Assighment

~25-27 Isopropylidene methyl carbons (C(CHs)z2)
~63-65 Methylene carbons (-CH20H)

~78-80 Dioxolane ring carbons (-CH-O)

~109-111 Isopropylidene quaternary carbon (C(CHs)z)

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm—?) Intensity Assignment
3600-3200 Strong, Broad O-H stretch (alcohol)
2990-2950 Medium-Strong C-H stretch (sp?® C-H, alkane)

C-H bend (isopropyl gem-
dimethyl)

1385-1370 Medium

1250-1000 Strong C-O stretch (alcohol and ether)

Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR and IR spectra for a
solid organic compound like (-)-2,3-O-Isopropylidene-d-threitol.

NMR Spectroscopy
1. Sample Preparation:
e Weigh 5-10 mg of the solid sample of (-)-2,3-O-lsopropylidene-d-threitol.

e Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d
(CDCIs), Acetone-ds, or DMSO-ds) in a clean, dry vial.
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o Transfer the solution into a clean 5 mm NMR tube. The final solution height should be
approximately 4-5 cm.

2. Data Acquisition:

¢ Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer onto the deuterium signal of the solvent.
» Shim the magnetic field to achieve optimal homogeneity.

e Acquire the *H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation
delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good
signal-to-noise ratio.

e Acquire the 3C NMR spectrum. This typically requires a larger number of scans (e.g., 128 or
more) due to the lower natural abundance of 13C. Proton decoupling is generally used to
simplify the spectrum and improve signal-to-noise.

3. Data Processing:

o Apply a Fourier transform to the acquired free induction decay (FID).

e Phase the resulting spectrum.

» Calibrate the chemical shift scale using the residual solvent peak as a reference.
 Integrate the peaks in the tH NMR spectrum.

o Analyze the chemical shifts, multiplicities, and integration values to assign the peaks to the
corresponding protons in the molecule.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)

1. Sample Preparation:
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o Ensure the ATR crystal is clean. If necessary, clean it with a soft cloth dampened with a
suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

e Place a small amount of the solid (-)-2,3-O-lsopropylidene-d-threitol powder onto the
center of the ATR crystal.

2. Data Acquisition:
o Lower the press arm to apply firm and even pressure to the sample against the crystal.

o Collect a background spectrum of the empty, clean ATR crystal. This will be automatically
subtracted from the sample spectrum.

o Collect the sample spectrum. The instrument will direct a beam of infrared light through the
ATR crystal, and the detector will measure the absorbed radiation.

3. Data Processing:

o The software will generate a spectrum of absorbance or transmittance versus wavenumber
(cm™1).

« ldentify and label the significant absorption bands.

o Correlate the observed absorption bands with the characteristic vibrational frequencies of the
functional groups present in the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for obtaining and interpreting
spectroscopic data for the structural elucidation of an organic compound.
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Spectroscopic Analysis Workflow
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Structural Elucidation

Click to download full resolution via product page

Caption: A logical workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of (-)-2,3-O-Isopropylidene-d-
threitol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b017384+#spectroscopic-data-of-2-3-o0-isopropylidene-
d-threitol-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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